molecular formula C10H17N B3252142 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole CAS No. 21407-84-1

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

Cat. No.: B3252142
CAS No.: 21407-84-1
M. Wt: 151.25 g/mol
InChI Key: IMOWSCLMRKEZJJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features two methyl groups and one 2-methylpropyl group attached to the pyrrole ring, making it a substituted pyrrole with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-methylpropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the pyrrole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce 2,5-dimethyl-1-(2-methylpropyl)pyrrolidine.

Scientific Research Applications

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    1-(2-methylpropyl)pyrrole: Lacks the two methyl groups at positions 2 and 5, leading to variations in reactivity and applications.

    2,5-dimethyl-1-(2-methylpropyl)piperazine: Contains a piperazine ring instead of a pyrrole ring, resulting in distinct chemical behavior and uses.

Uniqueness

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable in various scientific and industrial applications, where its specific characteristics are advantageous.

Properties

IUPAC Name

2,5-dimethyl-1-(2-methylpropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)7-11-9(3)5-6-10(11)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOWSCLMRKEZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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